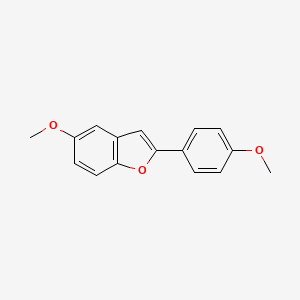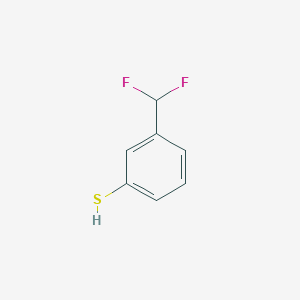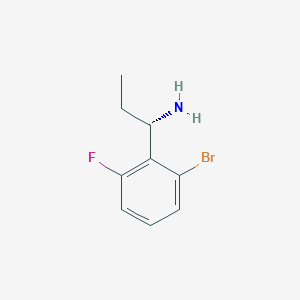
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-fluoro-3-iodobenzene.
Formation of Intermediate: The intermediate compound can be formed through a series of reactions including halogenation, nitration, and reduction.
Amino Acid Formation: The key step involves the formation of the amino acid moiety, which can be achieved through methods such as the Strecker synthesis or via the use of chiral catalysts to ensure the correct stereochemistry.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid moiety.
Coupling Reactions: The fluorine and iodine atoms make the compound suitable for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used under conditions like heating or the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated amino acids on protein structure and function. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
Medically, (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting neurological conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with biological molecules. The fluorine and iodine atoms can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity for its molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride: Lacks the iodine atom, which can affect its reactivity and binding properties.
(S)-2-Amino-3-(3-iodophenyl)propanoic acid hydrochloride: The position of the iodine atom is different, which can influence the compound’s chemical behavior.
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
(S)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can provide distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10ClFINO2 |
|---|---|
Poids moléculaire |
345.54 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Clé InChI |
FMOYGXXPDGVWRC-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)F.Cl |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)I)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)

![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)




![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)
![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)




